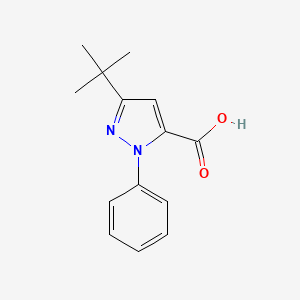

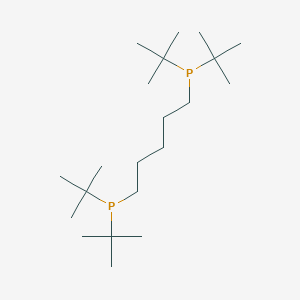

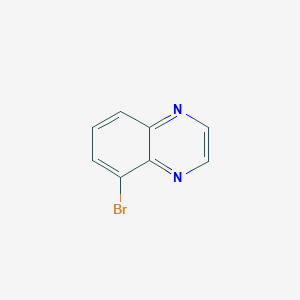

![molecular formula C8H7BrN2S B1268527 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine CAS No. 61889-26-7](/img/structure/B1268527.png)

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives often involves the use of precursors such as 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, which can react with various arylidene malononitriles and ethyl acetoacetate to furnish corresponding pyridine derivatives. These synthetic pathways highlight the compound's versatility in forming new polyheterocyclic ring systems with potential biological activity (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives has been elucidated using various analytical techniques. For instance, the crystal and molecular structures of similar compounds have been described, showcasing their monoclinic system crystallization and providing insights into their conformation and electron density maps (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted by its ability to undergo various transformations, including reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate, showcasing its potential in synthesizing a wide range of heterocyclic compounds. The bromination of pyridine-2-thione derivatives demonstrates its versatility in chemical modifications (Krauze et al., 1982).

Physical Properties Analysis

The physical properties, such as crystallography and thermodynamic stability, of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine derivatives, are crucial for understanding their behavior in different chemical environments. The crystal structure analysis reveals information about the compound's geometric orientation and intermolecular interactions, which are essential for its application in material science and pharmaceuticals (Rodi et al., 2013).

Aplicaciones Científicas De Investigación

1. Heterocyclic Compound Synthesis

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine and its derivatives play a crucial role in the synthesis of new polyheterocyclic ring systems. These compounds are used as precursors for constructing various heterocyclic derivatives with potential biological properties. For instance, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) demonstrated the use of a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, for synthesizing pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives with evaluated in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

2. Structural Analysis

The crystal and molecular structures of derivatives of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine are of significant interest in chemical research. Karczmarzyk and Malinka (2004) explored the structures of these compounds, providing valuable insights into their chemical behavior and potential applications (Karczmarzyk & Malinka, 2004).

3. Anticancer and Antimicrobial Activity

Compounds derived from 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine have been studied for their potential anticancer and antimicrobial activities. Shelke et al. (2017) synthesized derivatives that showed prominent antibacterial and antifungal activities, as well as notable anticancer activity against breast cancer cell lines (Shelke et al., 2017).

4. Synthesis of Complex Metal Compounds

Derivatives of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine are utilized in the synthesis of complex metal compounds, which have applications in various fields, including catalysis and biological studies. Omondi et al. (2018) reported on the synthesis of pyrazolylpyridine ruthenium(III) complexes with minimal cytotoxic activity against HeLa cell line (Omondi et al., 2018).

5. Corrosion Inhibition

The imidazo[4,5-b] pyridine derivatives, which are related to 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine, have shown promising results as corrosion inhibitors. Saady et al. (2021) evaluated their performance against mild steel corrosion, demonstrating significant inhibition effects (Saady et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVKRDRDFJTFEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NS2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347120 |

Source

|

| Record name | 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine | |

CAS RN |

61889-26-7 |

Source

|

| Record name | 3-Bromo-4,6-dimethyl[1,2]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)

![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)

![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268453.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)